molecular formula C11H13NO5 B182322 Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate CAS No. 127357-38-4

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate

Cat. No.: B182322
CAS No.: 127357-38-4
M. Wt: 239.22 g/mol
InChI Key: GFINBRVQJRNUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate typically involves the protection of glycine’s amino group with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the protection step, and an acid catalyst like sulfuric acid for the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Oxidation: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-oxoacetate.

    Reduction: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyethanol.

    Substitution: Formation of Methyl 2-amino-2-hydroxyacetate.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in further chemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)acetate: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.

    Methyl 2-(((tert-butoxycarbonyl)amino)-2-hydroxyacetate: Uses a different protecting group (tert-butoxycarbonyl) which can be removed under milder conditions compared to the benzyloxycarbonyl group.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-hydroxy-2-(phenylmethoxycarbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFINBRVQJRNUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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